molecular formula C12H9Br2O2P B12791874 Phosphinic acid, bis(o-bromophenyl)- CAS No. 109817-43-8

Phosphinic acid, bis(o-bromophenyl)-

Cat. No.: B12791874
CAS No.: 109817-43-8
M. Wt: 375.98 g/mol
InChI Key: MLQXYNWMVSKFPP-UHFFFAOYSA-N
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Description

Phosphinic acid, bis(o-bromophenyl)- is an organophosphorus compound characterized by the presence of two o-bromophenyl groups attached to a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphinic acid, bis(o-bromophenyl)- typically involves the reaction of o-bromophenyl derivatives with phosphinic acid precursors. One common method is the reaction of o-bromophenylmagnesium bromide with dichlorophosphine, followed by hydrolysis to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of phosphinic acid, bis(o-bromophenyl)- may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Phosphinic acid, bis(o-bromophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphinic acid moiety to phosphine derivatives.

    Substitution: The bromine atoms in the o-bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinic acid derivatives.

Scientific Research Applications

Phosphinic acid, bis(o-bromophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of phosphinic acid, bis(o-bromophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key functional groups. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

  • Phosphonic acid, bis(o-bromophenyl)-
  • Phosphinic acid, bis(p-bromophenyl)-
  • Phosphinic acid, bis(m-bromophenyl)-

Comparison: Phosphinic acid, bis(o-bromophenyl)- is unique due to the ortho positioning of the bromine atoms, which can influence its reactivity and binding properties. Compared to its para and meta counterparts, the ortho compound may exhibit different steric and electronic effects, leading to distinct chemical behaviors and applications.

Properties

CAS No.

109817-43-8

Molecular Formula

C12H9Br2O2P

Molecular Weight

375.98 g/mol

IUPAC Name

bis(2-bromophenyl)phosphinic acid

InChI

InChI=1S/C12H9Br2O2P/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14/h1-8H,(H,15,16)

InChI Key

MLQXYNWMVSKFPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)P(=O)(C2=CC=CC=C2Br)O)Br

Origin of Product

United States

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